2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide
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Overview
Description
2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzene ring and a triazine ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Substitution with Pyrrolidine: The triazine ring is then substituted with pyrrolidine through nucleophilic substitution reactions.
Attachment of the Benzamide Moiety: The final step involves the coupling of the triazine derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of dihydrotriazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}benzamide
- 2-methoxy-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide
Uniqueness
2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide is unique due to the presence of the pyrrolidine moiety, which can impart distinct chemical and biological properties compared to its analogs with different substituents. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
2-methoxy-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-13-8-4-3-7-12(13)15(23)18-11-14-19-16(21-17(20-14)25-2)22-9-5-6-10-22/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDQGLOSPBMXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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